molecular formula C15H13ClFN3S2 B10978986 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No. B10978986
M. Wt: 353.9 g/mol
InChI Key: ALXKAQBBSQWMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHClFNOS

    Molecular Weight: 440.93 g/mol

    CAS Number: 761407-67-4

This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of the sulfur atom and the substituted benzyl groups adds further intricacy.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Thiolation

    • The starting material is 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole .
    • Thionation of the thiophene ring occurs, introducing the sulfur atom.
    • This step typically involves the use of reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).
  • Benzyl Group Substitution

    • The chloro- and fluoro-substituted benzyl groups are introduced.
    • This can be achieved through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production:

While industrial-scale production methods may vary, the synthetic steps mentioned above form the basis for large-scale preparation.

Chemical Reactions Analysis

Reactions:

  • Oxidation and Reduction

    • The triazole ring can undergo oxidation or reduction reactions.
    • Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
    • Reduction can be achieved using hydrazine or other reducing agents.
  • Substitution Reactions

    • The benzyl groups are susceptible to substitution.
    • Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate these reactions.

Major Products:

The major products depend on the specific reaction conditions. expect derivatives with various combinations of chloro-, fluoro-, and ethoxy-substituted benzyl groups.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Industry: May serve as a precursor for agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    (E)-N-{3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl}-1-(2-chloro-6-fluorophenyl)methanimine: .

    3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole: .

properties

Molecular Formula

C15H13ClFN3S2

Molecular Weight

353.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H13ClFN3S2/c1-2-20-14(13-7-4-8-21-13)18-19-15(20)22-9-10-11(16)5-3-6-12(10)17/h3-8H,2,9H2,1H3

InChI Key

ALXKAQBBSQWMNA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.